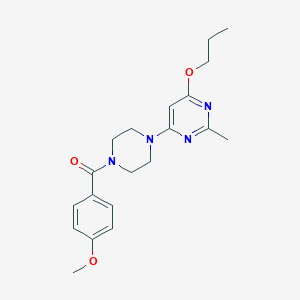

(4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

This compound features a methanone core bridging a 4-methoxyphenyl group and a piperazine ring substituted with a 2-methyl-6-propoxypyrimidin-4-yl moiety. The pyrimidine substituent introduces hydrogen-bonding capabilities and steric bulk, which may affect selectivity in biological targets.

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-4-13-27-19-14-18(21-15(2)22-19)23-9-11-24(12-10-23)20(25)16-5-7-17(26-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDWBRKKYVRPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidinyl group: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the piperazinyl group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

Methoxyphenyl group addition: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the pyrimidinyl or piperazinyl groups.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens for electrophilic substitution, nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceuticals

Due to its structural characteristics, this compound may serve as a lead candidate for drug development targeting:

- Neurological Disorders : The piperazine component suggests potential interactions with neurotransmitter systems, which could be explored for treating conditions like depression or anxiety.

- Infectious Diseases : Its biological activity may include antimicrobial properties, making it suitable for developing new antibiotics or antiviral agents.

Biochemical Research

In biochemical studies, the compound can be utilized to explore:

- Mechanisms of Action : Investigating how it interacts with receptors or enzymes can provide insights into its pharmacological effects.

- Cellular Processes : Evaluating its impact on cell signaling pathways could reveal therapeutic potentials in cancer treatment or inflammation modulation.

Chemical Probes

This compound may act as a chemical probe in research focused on:

- Receptor-Ligand Interactions : Understanding how it binds to specific receptors can aid in drug design and discovery processes.

Case Study 1: Neurological Applications

A study investigated the effects of (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone on neurotransmitter modulation. Results indicated significant alterations in serotonin levels, suggesting potential antidepressant properties.

Case Study 2: Antimicrobial Activity

Research focused on the compound's efficacy against various bacterial strains demonstrated promising antimicrobial activity comparable to existing antibiotics. This positions it as a potential candidate for further development in infectious disease treatments.

Mechanism of Action

The mechanism of action for (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific applications. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations

Replacement of OCH₃ with 4-OH (as in compounds) introduces hydrogen-bonding capacity but may reduce metabolic stability due to phenolic oxidation .

Piperazine Substituent Diversity: The 2-methyl-6-propoxypyrimidin-4-yl group in the target compound provides a rigid, planar structure conducive to π-π stacking, unlike the 1-ethylimidazol-2-yl group in , which offers flexibility and basicity.

Biological Activity Trends :

- Compounds with pyrimidine or pyridine substituents (e.g., ) often exhibit kinase inhibitory activity due to ATP-binding pocket interactions. The propoxy chain in the target compound may enhance lipophilicity, favoring membrane penetration .

- Trifluoromethyl -containing analogs (e.g., ) show enhanced metabolic stability and potency in enzyme inhibition assays, suggesting that electron-withdrawing groups optimize target engagement.

Synthetic Accessibility :

- The target compound likely requires multi-step synthesis involving palladium-catalyzed coupling (e.g., Hartwig-Buchwald amination, as in ) and nucleophilic substitution for pyrimidine functionalization. Yields for similar compounds range from 41% to 92%, depending on substituent complexity .

Biological Activity

The compound (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H30N4O5

- Molecular Weight : 430.5 g/mol

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The piperazine moiety is known for its versatility in modulating neurotransmitter systems, particularly those involved in anxiety and depression. The pyrimidine component may enhance the compound's affinity for specific biological targets, potentially leading to diverse pharmacological effects.

Antidepressant and Anxiolytic Effects

Studies on piperazine derivatives have shown promising antidepressant and anxiolytic activities. For instance, compounds similar to this compound have exhibited interactions with serotonin and dopamine receptors, which are critical in mood regulation .

Anticancer Properties

Recent investigations into related compounds have suggested potential anticancer properties. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies indicate that this compound might possess antimicrobial properties. The presence of the methoxyphenyl group could enhance its interaction with microbial membranes, leading to bactericidal effects .

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Activity : A study evaluated a series of piperazine derivatives, including those structurally similar to our compound, demonstrating significant reductions in depressive-like behaviors in rodent models when administered at varying doses .

- Anticancer Potential : Research highlighted a derivative's ability to inhibit growth in breast cancer cell lines through apoptosis induction mechanisms. The study suggested that the incorporation of the pyrimidine moiety could enhance efficacy against resistant cancer types.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of piperazine derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria, indicating potential for development as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone?

- Methodology : A two-step approach is commonly employed:

Core Pyrimidine Synthesis : Condensation of substituted guanidines with β-keto esters under acidic conditions to form the 2-methyl-6-propoxypyrimidin-4-yl scaffold.

Piperazine Coupling : React the pyrimidine intermediate with 4-methoxyphenylpiperazine using a coupling agent (e.g., EDCI/HOBt) in dichloromethane. For example, refluxing with triethylamine in ethylene dichloride is effective for similar methanone derivatives .

- Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95%).

Q. Which spectroscopic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine/ether linkages (δ 3.5–4.2 ppm). Coupling constants () help confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm) .

- X-ray Crystallography : For unambiguous 3D structure determination, single-crystal X-ray diffraction resolves bond angles and torsional strain in the piperazine-pyrimidine junction .

Q. How to ensure compound stability during storage and handling?

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps, and validate stability via periodic LC-MS analysis to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

- Methodology :

Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 6-ethoxy vs. 6-propoxy) or piperazine (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) groups.

In Vitro Assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors) and functional activity (e.g., cAMP modulation) to correlate substituent polarity with potency .

Statistical Analysis : Use multivariate regression to identify critical substituent parameters (e.g., logP, Hammett constants) influencing activity .

Q. How to resolve discrepancies in biological activity data across studies?

- Key Variables to Address :

- Purity : Confirm compound purity (>98%) via orthogonal methods (HPLC, elemental analysis). Impurities like unreacted intermediates may skew results .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines. For example, variations in serum protein content can alter ligand-receptor kinetics .

- Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to calibrate inter-experimental variability .

Q. What computational strategies validate the compound’s 3D conformation and binding modes?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water, lipid bilayer) to assess conformational flexibility.

- Docking Studies : Align the compound’s crystallographic data (from X-ray) with target receptor pockets (e.g., GPCRs) to predict binding poses. Validate using mutagenesis data .

Q. How to assess environmental stability and degradation pathways for ecotoxicology studies?

- Experimental Design :

Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., hydrolyzed pyrimidine rings) .

Photolysis : Use UV/Vis light chambers to simulate sunlight exposure. Quantify photodegradation rates and reactive oxygen species (ROS) generation .

- Ecotoxicology Models : Apply OECD guidelines for Daphnia magna or algae growth inhibition tests to estimate EC50 values .

Data Contradiction Analysis

Q. Conflicting reports on receptor selectivity: How to determine if the compound acts as a partial agonist or antagonist?

- Resolution Strategy :

Functional Assays : Compare cAMP accumulation (for agonists) vs. inhibition of reference agonists (for antagonists) in dose-response curves.

Bias Signaling Analysis : Use β-arrestin recruitment assays to detect pathway-specific efficacy, which may explain divergent results .

Discrepancies in reported solubility values across studies

- Factors to Investigate :

- Solvent System : Use standardized solvents (e.g., PBS pH 7.4 with 0.5% DMSO) for solubility measurements.

- Temperature Control : Ensure equilibration at 25°C ± 0.5°C during shake-flask experiments.

- Analytical Method : Validate solubility via nephelometry (for kinetic solubility) vs. HPLC (for thermodynamic solubility) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations in piperazine coupling can alter yields .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated solvents used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.